



Application Notes and Protocols for JNJ-38877605 (JNJ 303) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ 303	
Cat. No.:	B15586980	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605, also known as **JNJ 303**, is a potent and highly selective, ATP-competitive small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met proto-oncogene encodes for the c-Met protein, a receptor tyrosine kinase also known as the hepatocyte growth factor receptor (HGFR).[2][3] Upon binding its ligand, hepatocyte growth factor (HGF), the c-Met receptor activates a range of cellular signaling pathways involved in cell proliferation, motility, migration, and invasion.[4][5] Dysregulation of the HGF/c-Met signaling axis is implicated in the development and progression of various human cancers, making it a significant target for therapeutic intervention.[2][6]

JNJ-38877605 has demonstrated the ability to potently inhibit both HGF-stimulated and constitutively activated c-Met phosphorylation in preclinical in vitro models.[7] Although its clinical development was discontinued due to species-specific renal toxicity caused by insoluble metabolites, JNJ-38877605 remains a valuable tool for in vitro studies of c-Met signaling and as a reference compound for the development of new c-Met inhibitors.[8][9]

These application notes provide detailed protocols for the preparation and use of JNJ-38877605 in cell culture experiments, along with a summary of its key characteristics.

Data Presentation



JNJ-38877605 Properties and In Vitro Activity

Property	Value	Reference
Molecular Weight	377.35 g/mol	[7]
Mechanism of Action	ATP-competitive inhibitor of c- Met	[7]
IC50 (c-Met kinase)	4 nM	[7]
Selectivity	>600-fold for c-Met over 200+ other kinases	[7]
Solubility	Insoluble in Water and Ethanol. Soluble in DMSO (up to 50 mg/mL).	[7]

In Vitro Antiproliferative Activity of JNJ-38877605

Cell Line	Cancer Type	IC50 (72h incubation)	Reference
EBC1	Non-Small Cell Lung Cancer	9.5 nM	[7]
MKN45	Gastric Cancer	10.9 nM	[7]

Experimental Protocols Preparation of JNJ-38877605 Stock Solution

Objective: To prepare a high-concentration stock solution of JNJ-38877605 for use in cell culture experiments.

Materials:

- JNJ-38877605 powder
- Dimethyl sulfoxide (DMSO), cell culture grade, sterile
- Sterile microcentrifuge tubes or vials



Protocol:

- Precaution: JNJ-38877605 is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Calculation: To prepare a 10 mM stock solution, calculate the required mass of JNJ-38877605 using its molecular weight (377.35 g/mol).
 - Mass (mg) = 10 mmol/L * 0.001 L * 377.35 g/mol * 1000 mg/g = 3.77 mg
- Dissolution: Aseptically weigh out the calculated amount of JNJ-38877605 powder and place it in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO to 3.77 mg of JNJ-38877605 for a 10 mM stock).
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Objective: To dilute the JNJ-38877605 stock solution to final working concentrations for treating cells.

Materials:

- JNJ-38877605 stock solution (e.g., 10 mM in DMSO)
- Sterile cell culture medium appropriate for the cell line being used

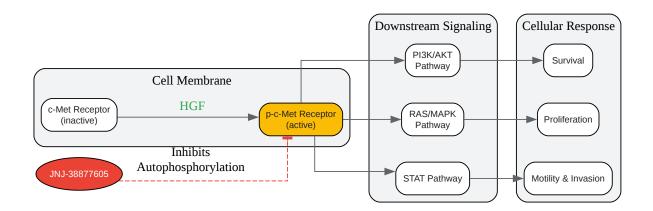
Protocol:

Thaw an aliquot of the JNJ-38877605 stock solution at room temperature.



- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. A suggested starting concentration range for in vitro assays is 1 nM to 1 μ M.[10]
- Important: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of JNJ-38877605 used.
- Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration. For proliferation assays, an incubation time of 72 hours has been reported.[7] For signaling pathway analysis (e.g., Western blotting for phospho-c-Met), a shorter pre-incubation of 2-4 hours may be sufficient.[10]

Mandatory Visualizations c-Met Signaling Pathway and Inhibition by JNJ-38877605

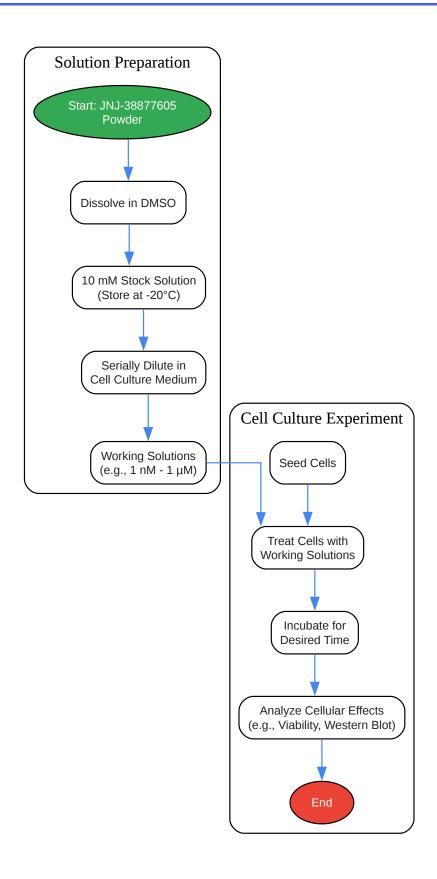


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Caption: c-Met signaling pathway and its inhibition by JNJ-38877605.

Experimental Workflow for JNJ-38877605 Solution Preparation and Cell Treatment





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Caption: Workflow for JNJ-38877605 solution preparation and cell treatment.



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- To cite this document: BenchChem. [Application Notes and Protocols for JNJ-38877605 (JNJ 303) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15586980#jnj-303-solution-preparation-for-cell-culture]

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